molecular formula C21H17N3O3S B3754929 (2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione

(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione

Cat. No.: B3754929
M. Wt: 391.4 g/mol
InChI Key: LLZQIDQDWOWPLF-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione is a complex organic compound with a unique structure that includes a thiazolo[3,2-B][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The starting materials often include phenyl derivatives and thiazolo[3,2-B][1,2,4]triazine precursors. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reaction temperature and time are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Type IV Pilus Assembly ATPase Inhibitors: Compounds targeting bacterial virulence factors.

Uniqueness

(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione is unique due to its specific structural features and the resulting chemical properties

Properties

IUPAC Name

(2Z)-6-phenyl-2-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-2-12-27-16-10-8-14(9-11-16)13-17-20(26)24-21(28-17)22-19(25)18(23-24)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZQIDQDWOWPLF-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione
Reactant of Route 2
Reactant of Route 2
(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione
Reactant of Route 3
Reactant of Route 3
(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione
Reactant of Route 4
Reactant of Route 4
(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione
Reactant of Route 5
Reactant of Route 5
(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione
Reactant of Route 6
Reactant of Route 6
(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione

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